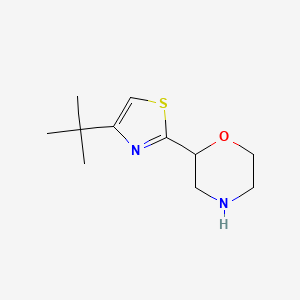

2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

Synthesis of Biologically Active Derivatives

- Field : Organic Chemistry

- Application : This research involves the synthesis of new potential biologically active derivatives, where the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

- Method : The specific methods of synthesis are not detailed in the abstract, but typically involve chemical reactions under controlled conditions .

- Results : The structures of most of the synthesized compounds were studied by X-ray diffraction .

-

Knoevenagel Reaction Catalyst

- Field : Organic and Medicinal Chemistry

- Application : The research proposes the application of ethylenediamine diacetate (EDDA) as an effective catalyst for the interaction of 2-thioxothiazolidin-4-one with 4-(tert-butyl)cyclohexanone .

- Method : The specific method involves the use of EDDA as a catalyst in the reaction .

- Results : The structure of the novel synthesized compound was confirmed by various spectroscopic methods, and the compound was found to possess satisfactory drug-like parameters and promising antimicrobial properties .

-

Antioxidant Agents

- Field : Medicinal Chemistry

- Application : Certain derivatives of thiazole have been synthesized and reported as antioxidant agents . Specifically, 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole and 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-indole have shown promising results .

- Method : The specific methods of synthesis are not detailed in the abstract, but typically involve chemical reactions under controlled conditions .

- Results : The synthesized compounds demonstrated potent antioxidant activity .

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have been synthesized and investigated for their antibacterial activity .

- Method : The specific method involves the synthesis of these derivatives and testing their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results : Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

-

Fluorescent Dyes and Stable Trityl Radicals

- Field : Organic Chemistry

- Application : Benzo[1,2-d;4,5-d’]bis[1,3]dithioles are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .

- Method : Access to these is usually gained via tert-butyl aryl sulfides, the synthesis of which requires the use of highly malodorous tert-butyl thiol and relies on SNAr-chemistry requiring harsh reaction conditions .

- Results : The subsequent formation of benzo[1,2-d;4,5-d’]bis[1,3]dithioles is achieved with scandium (III)triflate, a less harmful reagent than the usually used Lewis acids .

-

Antimalarial, Antidepressant, and Antileishmanial Activity

- Field : Medicinal Chemistry

- Application : Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity .

- Method : The specific methods of synthesis are not detailed in the abstract, but typically involve chemical reactions under controlled conditions .

- Results : The synthesized compounds demonstrated potent antimalarial, antidepressant, and antileishmanial activity .

Propiedades

IUPAC Name |

2-(4-tert-butyl-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-11(2,3)9-7-15-10(13-9)8-6-12-4-5-14-8/h7-8,12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZECWAJGOYTBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)

![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1392699.png)

![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)

![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)